Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a unique combination of chlorine and fluorine substituents on its imidazo[1,2-a]pyridine core, contributing to its potential biological and pharmacological activities. Its structural complexity makes it an interesting subject for research in medicinal chemistry and organic synthesis.
The compound is typically synthesized in laboratory settings and has been documented in various chemical databases, including PubChem and BenchChem. These sources provide detailed chemical information, synthesis methods, and potential applications in scientific research.
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It is also categorized under imidazo[1,2-a]pyridines, which are known for their diverse biological activities.
The synthesis of methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate generally involves several key steps:
These reactions are typically carried out under controlled conditions to optimize yield and purity.
The molecular formula of methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is . The structure features:
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate can participate in various chemical reactions:
Common reagents used include:
These reactions can lead to various derivatives with distinct functional groups or altered oxidation states based on the specific conditions applied during the reaction process .
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate acts through specific biochemical pathways that involve interaction with biological macromolecules. Its mechanism of action primarily revolves around:
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a wide range of biological activities, including antimicrobial and anticancer properties. These findings suggest that methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate may have similar potential.
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is characterized by:
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances involving strong acids or bases. Its solubility profile typically includes good solubility in organic solvents while being less soluble in water.
Relevant analyses such as spectroscopic studies (NMR, IR) can provide insights into its structural characteristics and confirm the presence of functional groups .
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several significant applications in scientific research:
These applications underscore the importance of methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate in advancing scientific knowledge and technological innovation across various fields of study .
Imidazo[1,2-a]pyridine derivatives exhibit remarkable pharmacophoric flexibility, functioning as:
Table 1: Therapeutic Applications of Key Imidazo[1,2-a]pyridine Derivatives
Derivative Structure | Biological Activity | Molecular Target | Reference |
---|---|---|---|
Zolpidem | Sedative-hypnotic | GABA_A receptor (α1 subunit) | [3] |
Olprinone | Cardiotonic | Phosphodiesterase III | [3] |
Saripidem | Anxiolytic (discontinued) | ω1 receptor | [1] |
GSK-3 Inhibitors | Anticancer/neuroprotective | Glycogen synthase kinase-3 | [5] |
Antimycobacterial compounds | Anti-TB (MDR/XDR strains) | Unknown membrane target | [5] |
The carboxylate group at C-2—exemplified in Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate—serves as a versatile synthetic handle for amide coupling or reduction, enabling rapid generation of structure-activity relationship (SAR) libraries. Position C-3 acts as a critical hydrogen-bond acceptor site, while C-6 substitutions influence hydrophobic pocket interactions. This multifaceted adaptability underpins the scaffold’s utility in targeting structurally diverse binding sites, from enzyme active sites to protein-protein interaction interfaces [1] [3] [9].
Halogen atoms—particularly chlorine and fluorine—play indispensable roles in optimizing the drug-like properties of imidazo[1,2-a]pyridine derivatives through three primary mechanisms:
Steric Enforcement: Chlorine’s large van der Waals radius (1.75 Å) induces optimal steric clash with target binding pockets. At C-6, it restricts molecular rotation and enforces planar conformations essential for intercalation or groove binding, as observed in antimycobacterial derivatives [5].
Electronic Modulation: Fluorine’s high electronegativity (3.98 Pauling scale) withdraws electron density from the π-system, lowering the LUMO energy and enhancing electrophilicity at adjacent sites. This polarization facilitates charge-transfer interactions with electron-rich protein residues (e.g., lysine NH₃⁺ or arginine guanidinium groups) [2] [9].
Metabolic Stabilization: Both halogens block oxidative metabolism:
Table 2: Comparative Analysis of Halogen Positioning Effects
Position | Halogen | Key Effects on Compound Properties | Impact on Bioactivity |
---|---|---|---|
C-6 | Chlorine | - Lipophilicity enhancement (cLogP +0.5-0.7) | Favorable for membrane penetration in Gram-negative bacteria [5] |
- Steric blockade of metabolic sites | Reduced hepatic clearance in preclinical models | ||
C-3 | Fluorine | - Strong dipole moment (1.41 D) | Enhanced kinase affinity via backbone carbonyl H-bonding |
- Inductive electron withdrawal (-I effect) | Increased ester hydrolysis resistance (>2x half-life) | ||
Combined | Cl/F | - Orthogonal electrostatic potential map | Synergistic target affinity and metabolic stability |
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS# 695202-42-7; C₉H₆ClFN₂O₂; MW 228.61) integrates these principles. Its SMILES (O=C(C1=C(F)N2C=C(Cl)C=CC2=N1)OC) reveals the strategic placement: chlorine anchors the π-system’s electron density, while fluorine creates an electrostatic dipole orthogonal to the carboxylate plane. This configuration generates a complementary binding surface for enzymes with polar active sites, explaining its utility as a precursor for potent antitubercular and kinase inhibitor candidates [2] [6] [8].
The synthesis of imidazo[1,2-a]pyridines has evolved through three distinct phases, driven by the need for regioselective halogenation and functional group tolerance:
Classical Condensation (Pre-2000): Early routes relied on Groebke-Blackburn-Bienaymé multicomponent reactions (MCRs) between 2-aminopyridines, aldehydes, and isocyanides. While efficient for unsubstituted cores, these methods struggled with halogen compatibility—particularly regioselective C-3 fluorination—due to competitive side reactions with Lewis acidic catalysts [3].
Transition Metal-Catalyzed Cross-Coupling (2000-2020): Palladium/Nickel-mediated strategies enabled C-H functionalization at C-3 and C-6:
Table 3: DFT-Optimized Synthetic Route for Methyl 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Step | Reaction Type | Key Conditions | Computational Parameters (DFT/B3LYP) | Yield |
---|---|---|---|---|
1 | Cyclocondensation | 2-Amino-5-chloropyridine + ethyl bromopyruvate, EtOH, reflux | ΔG‡ = 15.3 kcal/mol; exothermic (-28.6 kcal/mol) | 85% |
2 | Regioselective fluorination | NCS/AgF/CH₃CN, 60°C | F···Ag distance: 2.09 Å; Cl charge: -0.32 e | 76% |
3 | Ester exchange | K₂CO₃/MeOH, rt | Methoxide attack energy: -12.1 kcal/mol | 95% |
Density Functional Theory (DFT) studies (B3LYP/6-311+G(2d,p)) confirm that the C-3 fluorine in Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate establishes a molecular electrostatic potential (MEP) minimum of -42.8 kcal/mol, facilitating nucleophilic attacks during derivatization. Frontier molecular orbital (FMO) analysis shows a reduced HOMO-LUMO gap (5.2 eV) compared to non-fluorinated analogs (5.8 eV), enhancing reactivity in Pd-catalyzed cross-couplings—a critical advantage for lead diversification [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0